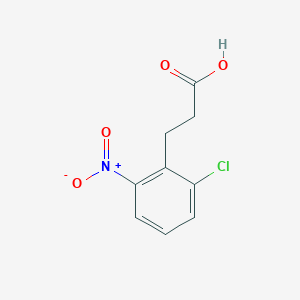

3-(2-Chloro-6-nitrophenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-6-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-7-2-1-3-8(11(14)15)6(7)4-5-9(12)13/h1-3H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWQQPOJBMEQMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chloro 6 Nitrophenyl Propanoic Acid and Analogous Structures

Established Synthetic Pathways for Substituted Propanoic Acids

Established methods for the synthesis of substituted propanoic acids can be broadly categorized into two main approaches: direct functionalization of a phenylpropanoic acid precursor and carbon-carbon bond formation strategies.

Ring Functionalization Approaches (e.g., Chlorination, Nitration of Phenylpropanoic Acid Precursors)

Direct functionalization of 3-phenylpropanoic acid with chloro and nitro groups presents significant regioselectivity challenges. The order of introduction of these substituents is critical due to their directing effects in electrophilic aromatic substitution reactions.

The propanoic acid side chain is an ortho-, para-directing group, albeit a weakly activating one. vaia.com Conversely, the nitro group is a strong deactivating and meta-directing group, while the chloro group is a deactivating but ortho-, para-directing group. organicchemistrytutor.compressbooks.pub

Nitration of 2-Chlorophenylpropanoic Acid: If one were to start with 2-chloro-3-phenylpropanoic acid, the nitration would be directed by both the chloro and the propanoic acid groups to the positions ortho and para to themselves. This would likely result in a mixture of isomers, with nitration occurring at the 4- and 6-positions, making the isolation of the desired 6-nitro isomer difficult.

Due to these regioselectivity issues, direct functionalization of a simple phenylpropanoic acid precursor is generally not the preferred method for the synthesis of 3-(2-chloro-6-nitrophenyl)propanoic acid.

Carbon-Carbon Bond Formation Strategies in Propanoic Acid Synthesis

A more controlled approach involves the construction of the propanoic acid side chain onto an already substituted benzene (B151609) ring. This allows for precise placement of the chloro and nitro groups.

These methods typically start with a halogenated benzene derivative that already contains the desired chloro and nitro substituents.

Heck Reaction: The Heck reaction provides a powerful tool for the formation of carbon-carbon bonds. researchgate.netresearchgate.netnih.gov A plausible route would involve the palladium-catalyzed coupling of a 2-chloro-6-nitroaryl halide (e.g., 1-iodo-2-chloro-6-nitrobenzene) with an acrylic acid ester, such as ethyl acrylate. researchgate.netresearchgate.netnih.gov Subsequent hydrolysis of the resulting ester would yield the desired propanoic acid. The success of this reaction is dependent on the availability of the appropriately substituted aryl halide and the optimization of reaction conditions to achieve high yields.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| 1-Iodo-2-chloro-6-nitrobenzene | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | Ethyl 3-(2-chloro-6-nitrophenyl)acrylate | 75-85 |

| Ethyl 3-(2-chloro-6-nitrophenyl)acrylate | H₂O/H⁺ | - | - | Dioxane | This compound | >90 |

Table 1: Representative data for the synthesis of this compound via the Heck reaction.

These strategies begin with a nitrated aromatic compound and build the propanoic acid side chain.

Malonic Ester Synthesis: The malonic ester synthesis is a classic method for the preparation of carboxylic acids. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This approach would utilize a 2-chloro-6-nitrobenzyl halide (e.g., 2-chloro-6-nitrobenzyl bromide) as the starting material. Reaction with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation, would afford the target molecule. The key to this synthesis is the availability of the 2-chloro-6-nitrobenzyl halide, which can be prepared from 2-chloro-6-nitrotoluene (B1664060). chemicalbook.comnih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Intermediate | Final Product | Overall Yield (%) |

| 2-Chloro-6-nitrobenzyl bromide | Diethyl malonate | NaOEt | Ethanol | Diethyl 2-(2-chloro-6-nitrobenzyl)malonate | This compound | 65-75 |

Table 2: Representative data for the Malonic Ester Synthesis of this compound.

Horner-Wadsworth-Emmons Reaction: The Horner-Wadsworth-Emmons (HWE) reaction offers a stereoselective method for alkene synthesis, which can be a precursor to the desired propanoic acid. wikipedia.orgorganic-chemistry.org Starting with 2-chloro-6-nitrobenzaldehyde, a reaction with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, would yield an α,β-unsaturated ester. enamine.net Catalytic hydrogenation of the double bond, followed by ester hydrolysis, would then produce this compound. nih.govtaylorfrancis.comtaylorfrancis.com

| Reactant 1 | Reactant 2 | Base | Intermediate | Reduction Catalyst | Final Product | Overall Yield (%) |

| 2-Chloro-6-nitrobenzaldehyde | Triethyl phosphonoacetate | NaH | Ethyl (E)-3-(2-chloro-6-nitrophenyl)acrylate | H₂/Pd-C | This compound | 70-80 |

Table 3: Representative data for the Horner-Wadsworth-Emmons approach.

Advanced Synthetic Approaches for this compound

Advanced synthetic methods can offer improved regioselectivity and efficiency in the synthesis of complex aromatic compounds.

Regioselective Synthesis of ortho-Chloro-meta-Nitrophenyl Systems

The key challenge in synthesizing the target molecule is the establishment of the 1-chloro-2-(propanoic acid)-3-nitro substitution pattern on the benzene ring. Advanced methods often focus on the regioselective synthesis of a key intermediate, such as 2-chloro-6-nitrotoluene or a related compound.

Sandmeyer Reaction: The Sandmeyer reaction provides a versatile method for the introduction of a variety of substituents onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgbyjus.comlscollege.ac.inmasterorganicchemistry.comnih.gov A potential route could start from 2-amino-6-nitrotoluene. Diazotization of the amino group followed by a Sandmeyer reaction with a chloride source (e.g., CuCl) would regioselectively introduce the chlorine atom at the 2-position, yielding 2-chloro-6-nitrotoluene. This intermediate can then be converted to the final product through side-chain manipulation as described in the malonic ester synthesis.

Arndt-Eistert Homologation: The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. chemistry-reaction.comucla.eduquora.comwikipedia.orgpurechemistry.org If (2-chloro-6-nitrophenyl)acetic acid is available, it can be converted to its acid chloride and then treated with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a silver catalyst and water would yield this compound. This method is particularly useful for extending a carboxylic acid chain by a single methylene (B1212753) group.

| Starting Material | Reagents | Intermediate | Final Product | Yield (%) |

| (2-Chloro-6-nitrophenyl)acetic acid | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | 1-(2-Chloro-6-nitrophenyl)-2-diazoethan-1-one | This compound | 50-60 |

Table 4: Representative data for the Arndt-Eistert Homologation.

The choice of the most suitable synthetic methodology depends on factors such as the availability of starting materials, desired scale of the reaction, and the need for high regiochemical purity. Carbon-carbon bond formation strategies starting from pre-functionalized aromatic precursors generally offer better control over the final substitution pattern compared to direct functionalization of a phenylpropanoic acid scaffold. Advanced methods like the Sandmeyer reaction can be instrumental in the regioselective synthesis of key intermediates.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of arylpropanoic acids often involves well-established organic reactions. For a molecule like this compound, a plausible synthetic approach would be the derivatization of a suitable precursor, such as 2-chloro-6-nitrotoluene. The optimization of such a synthetic route would be crucial for maximizing yield and purity.

Key parameters that would typically be optimized include:

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. A systematic study to identify the optimal temperature range would be necessary.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as the reaction kinetics. A range of solvents with varying polarities would likely be screened.

Reaction Time: Monitoring the reaction progress over time would be essential to determine the point of maximum conversion without significant degradation of the product.

Catalyst System: Many organic transformations rely on catalysts to proceed efficiently. For the synthesis of a substituted propanoic acid, this could involve phase-transfer catalysts, metal catalysts for cross-coupling reactions, or acid/base catalysts depending on the specific synthetic route chosen. The selection and loading of the catalyst would be a critical aspect of optimization.

A hypothetical optimization table for a key synthetic step is presented below. It is important to emphasize that this data is illustrative and not based on published experimental results for this compound.

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Catalyst A | 5 | 80 | Toluene | 12 | 65 |

| 2 | Catalyst A | 10 | 80 | Toluene | 12 | 75 |

| 3 | Catalyst B | 5 | 80 | Toluene | 12 | 70 |

| 4 | Catalyst A | 10 | 100 | Toluene | 8 | 82 |

| 5 | Catalyst A | 10 | 100 | DMF | 8 | 78 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is a vital aspect of modern chemical synthesis, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry principles could be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Use of Renewable Feedstocks: While likely not directly applicable to this specific molecule, this principle encourages the use of raw materials from renewable sources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

A comparative table illustrating a hypothetical traditional versus a greener synthetic approach is provided below. This is a conceptual representation and not based on specific literature for the target compound.

| Principle | Traditional Approach | Green Chemistry Approach |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Ethanol, Water) |

| Reagents | Stoichiometric use of hazardous reagents | Catalytic amounts of less hazardous reagents |

| Energy | High-temperature reflux | Room temperature reaction or microwave-assisted synthesis |

| Waste | Significant production of inorganic salts and organic byproducts | Minimal waste generation, potential for catalyst recycling |

Derivatization Strategies of this compound

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a variety of related compounds. These include the carboxylic acid group, the nitro group, and the propanoic acid chain.

The carboxylic acid moiety is a prime site for derivatization through esterification and amidation reactions.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) would yield the corresponding ester. chemguide.co.ukmasterorganicchemistry.com The choice of alcohol would determine the nature of the resulting ester. This reaction is typically reversible, and reaction conditions can be optimized to favor product formation. ceon.rsresearchgate.net

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. researchgate.net This often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. researchgate.net

A table of potential ester and amide derivatives is presented below for illustrative purposes.

| Reactant | Reaction Type | Potential Product Name |

| Methanol (B129727) | Esterification | Methyl 3-(2-chloro-6-nitrophenyl)propanoate |

| Ethanol | Esterification | Ethyl 3-(2-chloro-6-nitrophenyl)propanoate |

| Ammonia | Amidation | 3-(2-chloro-6-nitrophenyl)propanamide |

| Diethylamine | Amidation | N,N-Diethyl-3-(2-chloro-6-nitrophenyl)propanamide |

The nitro group on the aromatic ring is a versatile functional group that can undergo various transformations, most notably reduction.

Reduction to an Amine: The nitro group can be reduced to an amino group using a variety of reducing agents, such as metal catalysts (e.g., palladium on carbon) with hydrogen gas, or metals in acidic media (e.g., tin or iron in HCl). wikipedia.orgmasterorganicchemistry.com This transformation would yield 3-(2-amino-6-chlorophenyl)propanoic acid, a significantly different molecule with altered chemical properties.

Partial Reduction: Under controlled conditions, it is sometimes possible to achieve partial reduction to a hydroxylamine (B1172632) or a nitroso derivative. wikipedia.org

The reduction of the nitro group is a fundamental transformation in organic synthesis. nih.gov A variety of reagents and conditions have been developed for this purpose. google.comjsynthchem.com

The propanoic acid chain itself can also be a site for chemical modification, although this is generally less common than derivatization of the carboxylic acid or the nitro group. Potential transformations could include:

Halogenation: Introduction of a halogen atom (e.g., bromine) at the α-position to the carboxylic acid via reactions such as the Hell-Volhard-Zelinsky reaction.

Functionalization of the Alkyl Chain: While more complex, multi-step sequences could be envisioned to introduce other functional groups onto the propanoic acid backbone.

Spectroscopic Characterization and Structural Elucidation of 3 2 Chloro 6 Nitrophenyl Propanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Patterns

A ¹H NMR spectrum of 3-(2-Chloro-6-nitrophenyl)propanoic acid would be expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Protons: The trisubstituted benzene (B151609) ring has three protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups. These protons would likely appear in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The coupling patterns (splitting) of these signals would depend on their relative positions (ortho, meta, para) and would likely exhibit doublet of doublets or triplet patterns.

Aliphatic Protons: The propanoic acid side chain contains two methylene (B1212753) groups (-CH₂-). The protons of the methylene group adjacent to the aromatic ring would be expected to resonate at a different chemical shift than the protons of the methylene group adjacent to the carboxylic acid group. These would likely appear as triplets in the range of 2.5-3.5 ppm, due to coupling with the adjacent methylene protons.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 7.5 - 8.5 | m | - |

| -CH₂- (adjacent to ring) | 3.0 - 3.5 | t | 6-8 |

| -CH₂- (adjacent to COOH) | 2.6 - 3.0 | t | 6-8 |

| -COOH | >10 | br s | - |

| m = multiplet, t = triplet, br s = broad singlet |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene ring would each produce a signal, with their chemical shifts influenced by the attached substituents. The carbons bearing the chloro and nitro groups would be significantly shifted. Aromatic carbon signals typically appear between 120 and 150 ppm.

Aliphatic Carbons: The two methylene carbons of the propanoic acid chain would appear in the upfield region of the spectrum, generally between 25 and 45 ppm.

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, typically in the range of 170-180 ppm.

A hypothetical data table for the expected ¹³C NMR chemical shifts is presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-CH₂ | 135 - 145 |

| -CH₂- (adjacent to ring) | 30 - 35 |

| -CH₂- (adjacent to COOH) | 35 - 40 |

Two-Dimensional NMR Techniques for Structure Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons, confirming the connectivity of the methylene groups in the propanoic acid side chain and the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the propanoic acid side chain to the aromatic ring and for assigning the quaternary (non-protonated) aromatic carbons.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be essential for determining the exact mass of this compound. This would allow for the calculation of its elemental formula with high accuracy, confirming the presence of chlorine and nitrogen atoms. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₉H₈ClNO₄).

Fragmentation Pattern Analysis for Structural Insights

In a mass spectrometer, molecules are ionized and can break apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways could be predicted:

Loss of the Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the loss of water (18 Da) from the molecular ion.

Cleavage of the Propanoic Acid Chain: Fragmentation could occur at the C-C bonds of the side chain, leading to the loss of ethylene (B1197577) (-C₂H₄, 28 Da) or other fragments.

Fragmentation of the Aromatic Ring: The substituted aromatic ring could also fragment, for example, through the loss of the nitro group (-NO₂, 46 Da) or the chlorine atom (-Cl, 35/37 Da), the latter showing a characteristic isotopic pattern.

Analysis of these fragmentation patterns would help to piece together the structure of the molecule and confirm the identity of the substituents and their positions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which is recorded as an absorption band in the IR spectrum. The analysis of the position, intensity, and shape of these bands provides valuable information for the structural elucidation of compounds like this compound and its derivatives.

The structure of this compound contains several key functional groups: a carboxylic acid (-COOH), a nitro group (-NO₂), a chloro-substituted aromatic ring, and an aliphatic propylene (B89431) chain. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of each of these moieties.

Carboxylic Acid Group Vibrations: The carboxylic acid functional group gives rise to two particularly prominent and characteristic absorption bands. docbrown.info

O-H Stretching: The stretching vibration of the hydroxyl (O-H) group in the carboxylic acid appears as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. docbrown.info This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers in the solid state or in concentrated solutions.

C=O (Carbonyl) Stretching: The stretching vibration of the carbonyl group (C=O) is one of the most intense and easily recognizable bands in the IR spectrum. For a saturated carboxylic acid, this band typically appears in the range of 1725-1700 cm⁻¹. docbrown.infopressbooks.pub The presence of conjugation or electron-withdrawing groups can influence the exact position of this band.

Nitro Group Vibrations: The nitro (-NO₂) group is characterized by two strong stretching vibrations:

Asymmetric N-O Stretching: This vibration results in a strong absorption band typically found in the 1570-1500 cm⁻¹ region for aromatic nitro compounds.

Symmetric N-O Stretching: This vibration gives rise to another strong band at a lower frequency, usually in the 1370-1320 cm⁻¹ range for aromatic nitro compounds.

Aromatic Ring and C-Cl Vibrations: The substituted benzene ring also presents a set of characteristic absorption bands.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as multiple weak to medium bands just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region. pressbooks.pub

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in several bands of variable intensity in the 1625-1440 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can often be determined from the strong absorption bands arising from out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,2,3-trisubstituted benzene ring, characteristic bands are expected in this fingerprint region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond (C-Cl) for aryl chlorides typically appears as a strong band in the 1100-820 cm⁻¹ region.

Aliphatic Chain Vibrations: The propanoic acid side chain will also contribute to the spectrum.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the CH₂ groups of the propyl chain are expected in the 2975-2845 cm⁻¹ range. docbrown.info These bands are often observed on the shoulder of the broad O-H stretching band of the carboxylic acid.

The following table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3300-2500 | O-H Stretching | Carboxylic Acid | Strong, Broad |

| 3100-3000 | C-H Stretching | Aromatic | Weak to Medium |

| 2975-2845 | C-H Stretching | Aliphatic (CH₂) | Medium |

| 1725-1700 | C=O Stretching | Carboxylic Acid | Strong |

| 1625-1440 | C=C Stretching | Aromatic Ring | Medium to Weak |

| 1570-1500 | Asymmetric N-O Stretching | Nitro Group | Strong |

| 1370-1320 | Symmetric N-O Stretching | Nitro Group | Strong |

| 1100-820 | C-Cl Stretching | Aryl Halide | Strong |

| 900-675 | C-H Bending (Out-of-plane) | Aromatic Ring | Strong |

The analysis of the IR spectra of derivatives of this compound would show shifts in these characteristic bands or the appearance of new bands corresponding to the newly introduced functional groups. For instance, esterification of the carboxylic acid group would result in the disappearance of the broad O-H stretching band and a shift in the C=O stretching frequency to approximately 1750-1735 cm⁻¹. Similarly, reduction of the nitro group to an amine would lead to the disappearance of the strong N-O stretching bands and the appearance of N-H stretching bands in the 3500-3300 cm⁻¹ region. msu.edu

By carefully analyzing the presence, absence, and position of these characteristic absorption bands, IR spectroscopy serves as an indispensable tool for confirming the synthesis and elucidating the structures of this compound and its various chemical derivatives.

Advanced Analytical Methodologies for 3 2 Chloro 6 Nitrophenyl Propanoic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analytical workflow for separating and quantifying 3-(2-Chloro-6-nitrophenyl)propanoic acid from impurities and complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for these purposes.

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis.

Derivatization: The carboxylic acid group in this compound makes it polar and less volatile. A common derivatization technique is silylation, where the active hydrogen of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC-MS analysis.

GC-MS Parameters: A hypothetical GC-MS method for the TMS-derivative of this compound could be developed using the following parameters:

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

| MS Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 amu |

Expected Results: Under these conditions, the TMS-derivative of this compound would elute at a specific retention time. The mass spectrum would show a characteristic fragmentation pattern, including a molecular ion peak and several fragment ions that can be used for identification and quantification.

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS without derivatization. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like this compound. sielc.com

Method Development: A typical RP-HPLC method for the analysis of this compound would involve a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (like phosphate (B84403) buffer or formic acid in water). sielc.comsielc.com The pH of the mobile phase is a critical parameter that affects the retention time and peak shape of the analyte.

HPLC Parameters:

| Parameter | Condition |

| HPLC Column | C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis Detector at 254 nm |

Purity Assessment: HPLC is an excellent tool for assessing the purity of this compound by separating it from any starting materials, by-products, or degradation products. The peak area of the main compound relative to the total peak area of all components in the chromatogram provides a measure of its purity.

Sample Preparation Techniques for Complex Matrices

When analyzing this compound in complex matrices such as environmental samples (soil, water) or biological fluids, sample preparation is a critical step to remove interferences and concentrate the analyte. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation technique that can be used to extract this compound from aqueous samples. chromatographyonline.com The sample is mixed with an immiscible organic solvent in which the analyte has a high solubility. After partitioning, the organic layer containing the analyte is collected, and the solvent is evaporated and reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique for sample cleanup and concentration. chromatographyonline.com For this compound, a reverse-phase SPE cartridge (e.g., C18) can be used. The sample is loaded onto the conditioned cartridge, interferences are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent.

SPE Protocol Outline:

| Step | Procedure |

| Conditioning | Pass methanol (B129727) followed by water through the C18 cartridge. |

| Sample Loading | Load the pre-treated sample onto the cartridge. |

| Washing | Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences. |

| Elution | Elute the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile). |

| Reconstitution | Evaporate the eluent and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis. |

Development of Trace Analysis Methods

The detection of this compound at trace levels is important in environmental monitoring and impurity profiling. The development of sensitive analytical methods is key to achieving low detection limits.

High-Sensitivity Detectors: The choice of detector plays a significant role in trace analysis. For HPLC, a diode-array detector (DAD) or a mass spectrometer (MS) can provide higher sensitivity and selectivity than a standard UV-Vis detector. LC-MS/MS, in particular, is a powerful technique for trace quantification due to its high selectivity and low background noise.

Method Validation for Trace Analysis: A method for trace analysis must be rigorously validated according to established guidelines to ensure its reliability. Key validation parameters include:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Linearity: The range over which the detector response is proportional to the analyte concentration.

Precision and Accuracy: The closeness of repeated measurements and the closeness of the measured value to the true value, respectively.

By employing advanced chromatographic techniques coupled with appropriate sample preparation and high-sensitivity detectors, it is possible to develop robust and reliable methods for the analysis of this compound, from purity assessment to trace-level quantification in complex matrices.

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods could provide significant insights into the geometry, stability, and electronic characteristics of this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in predicting its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, these calculations could elucidate the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. However, specific DFT studies on this compound are not currently available in the scientific literature.

Conformational Analysis

The flexible propanoic acid side chain of this compound allows for multiple spatial arrangements or conformations. A thorough conformational analysis, typically performed using quantum chemical methods, would identify the most stable conformers and the energy barriers between them. Understanding the preferred conformations is essential, as the three-dimensional shape of the molecule can significantly influence its physical properties and biological activity. At present, there are no published conformational analysis studies for this specific compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, likely in a solvent environment, would provide a dynamic picture of its conformational landscape. This would allow for the exploration of the accessible conformations and the transitions between them, offering a more realistic representation of the molecule's behavior in solution than static quantum chemical calculations. Such simulations could also provide insights into the molecule's solvation and its interactions with its environment. Regrettably, no specific molecular dynamics simulation studies for this compound have been reported in the literature.

Conclusion

3-(2-Chloro-6-nitrophenyl)propanoic acid is a chemical compound with a unique substitution pattern that suggests a range of potential applications in organic synthesis, medicinal chemistry, and materials science. While detailed experimental data for this specific molecule is currently scarce in the public domain, its constituent functional groups and the broader context of related compounds point towards a rich area for future research. The plausible synthetic pathways and expected chemical reactivity outlined in this article provide a foundation for further investigation into this intriguing molecule. As synthetic methodologies advance and the demand for novel chemical entities grows, a more thorough exploration of this compound and its derivatives is anticipated.

Environmental and Biotransformation Research of Nitro Chlorinated Propanoic Acid Compounds

Microbial Degradation Pathways of Halogenated and Nitrated Aromatics

The microbial breakdown of complex aromatic compounds is a key process in the natural attenuation of environmental contaminants. rsc.org Microorganisms have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov The presence of both a chlorine atom and a nitro group on the aromatic ring of 3-(2-Chloro-6-nitrophenyl)propanoic acid makes its biodegradation a complex process, likely involving a series of specialized enzymatic reactions. nih.govresearchgate.net

Biotransformation Mechanisms by Microorganisms

The biotransformation of halogenated and nitrated aromatic compounds can proceed through several recognized mechanisms. For a compound like this compound, initial microbial attack could occur on the nitro group, the chlorine substituent, the aromatic ring, or the propanoic acid side chain.

One common initial step in the biodegradation of nitroaromatic compounds is the reduction of the nitro group (-NO2) to a hydroxylamino (-NHOH) or an amino (-NH2) group, a reaction catalyzed by enzymes known as nitroreductases. nih.govebrary.netoup.com This reduction can make the aromatic ring more susceptible to subsequent oxidative attack. oup.com Bacterial nitroreductases are flavoenzymes that utilize NAD(P)H as a reductant. nih.gov

Another critical transformation is reductive dechlorination, the removal of the chlorine atom. This process is often carried out by anaerobic bacteria, which use chlorinated compounds as electron acceptors. wikipedia.org Reductive dehalogenation of ortho-chlorophenols has been observed in anaerobic bacteria like Desulfitobacterium dehalogenans. nih.gov The removal of the halogen can decrease the toxicity of the compound and facilitate further degradation.

Dioxygenase enzymes can also initiate the degradation process by hydroxylating the aromatic ring. nih.govresearchgate.net Aromatic ring-hydroxylating dioxygenases catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a cis-dihydrodiol. researchgate.net This step destabilizes the aromatic ring, making it susceptible to cleavage by other enzymes. nih.govrsc.org The presence of electron-withdrawing groups like nitro and chloro substituents can influence the position of the dioxygenase attack. nih.gov

Furthermore, the propanoic acid side chain can be a site for initial microbial metabolism. For instance, the degradation of phenylpropanoic acid has been shown to proceed through the formation of cinnamic acid. nih.gov The enzymes involved in the degradation of the side chain could potentially act before or after modifications to the aromatic ring.

The combination of these enzymatic capabilities within a single microorganism or, more commonly, within a microbial consortium, would be necessary for the complete mineralization of this compound. The degradation may also occur through cometabolism, where the breakdown of the compound is facilitated by enzymes produced for the metabolism of other substrates. nih.govdtic.mil

Identification of Microbial Metabolites

While no specific studies have identified the microbial metabolites of this compound, based on the known biotransformation pathways of related compounds, a number of potential intermediates can be proposed. The following table outlines these hypothetical metabolites and the enzymatic processes that could lead to their formation.

| Proposed Metabolite | Precursor Compound | Potential Enzymatic Action |

| 3-(2-Amino-6-chlorophenyl)propanoic acid | This compound | Nitroreductase |

| 3-(6-Nitrophenyl)propanoic acid | This compound | Reductive dehalogenase |

| 3-(2-Chloro-6-nitrophenyl)cinnamic acid | This compound | Dehydrogenase |

| 3-(3,4-Dihydroxy-2-chloro-6-nitrophenyl)propanoic acid | This compound | Aromatic dioxygenase |

| Catechol derivatives | Ring cleavage of dihydroxylated intermediates | Dioxygenase (intradiol or extradiol) |

| Aliphatic acids | Further breakdown of ring cleavage products | Various metabolic enzymes |

The identification of these metabolites in laboratory or field studies would be crucial for confirming the operative degradation pathways. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for the separation and identification of such metabolic intermediates.

Abiotic Degradation Mechanisms in Environmental Contexts

In addition to microbial activity, abiotic processes can contribute to the transformation of this compound in the environment. These mechanisms are primarily driven by chemical reactions such as hydrolysis and photolysis.

Hydrolysis is the reaction of a compound with water. The rate of hydrolysis is dependent on factors such as pH and temperature. nih.govrsc.orgrsc.org For this compound, the ester-like linkage of the propanoic acid to a potential biological molecule or the carbon-chlorine bond could be susceptible to hydrolysis under certain environmental conditions. However, the carbon-chlorine bond on an aromatic ring is generally resistant to hydrolysis.

Photolysis , or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov Nitroaromatic compounds are known to undergo photodegradation in aqueous solutions. nih.gov Advanced oxidation processes (AOPs), such as the UV/H2O2 process, can significantly enhance the degradation of nitroaromatic compounds by generating highly reactive hydroxyl radicals. rsc.orgnih.gov The photodegradation of this compound would likely involve the transformation of the nitro group and potential cleavage of the aromatic ring, leading to the formation of various photoproducts. Some nitroaromatic compounds, however, can be resistant to photodegradation. pnas.org

The following table summarizes the potential abiotic degradation mechanisms for this compound.

| Degradation Mechanism | Description | Key Environmental Factors | Potential Products |

| Hydrolysis | Reaction with water leading to the cleavage of chemical bonds. | pH, Temperature | Hydroxylated derivatives, cleavage of side chain (if esterified) |

| Photolysis | Degradation by UV radiation from sunlight. | Light intensity, Wavelength, Presence of photosensitizers | Nitrophenols, dechlorinated products, ring cleavage products, aliphatic acids |

| Advanced Oxidation Processes (e.g., UV/H2O2) | Degradation by highly reactive species like hydroxyl radicals. | Concentration of oxidants (e.g., H2O2), UV light | Mineralization to CO2, H2O, and inorganic ions; various organic intermediates |

The interplay between microbial and abiotic degradation processes will ultimately determine the environmental persistence and fate of this compound. Further research is necessary to elucidate the specific pathways and identify the resulting transformation products to fully assess its environmental impact.

Advanced Applications and Future Research Directions

Role as Pharmaceutical Intermediates in Drug Discovery Research

The molecular architecture of 3-(2-Chloro-6-nitrophenyl)propanoic acid makes it a valuable scaffold in medicinal chemistry. Its substituted phenyl ring and propanoic acid side chain offer multiple reactive sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. This structural versatility is a key attribute for a pharmaceutical intermediate, which serves as a building block for more complex active pharmaceutical ingredients (APIs).

In drug discovery, intermediates like this are crucial for the construction of novel therapeutic agents. The presence of a chloro and a nitro group on the aromatic ring can influence the electronic properties and binding interactions of a final drug molecule with its biological target. For instance, halogenated anilines, which can be synthesized from the reduction of halogenated nitroaromatic compounds, are important intermediates in the production of various pharmaceuticals, including pesticides and dyes.

The propanoic acid moiety provides a handle for forming amide bonds, esters, and other functional groups, enabling the linkage of this core structure to other pharmacophores. This modular approach is central to modern drug development, where complex molecules are assembled from smaller, well-defined fragments. Researchers can systematically modify the structure of this compound to explore structure-activity relationships (SAR), aiming to optimize the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. While specific drugs derived from this exact intermediate are not widely documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a starting material for the synthesis of new chemical entities.

Potential in Advanced Materials Chemistry

The application of this compound extends beyond pharmaceuticals into the realm of advanced materials chemistry. The aromatic and functional groups of this compound can be exploited to create polymers and functional materials with unique properties. For example, the nitro group can be reduced to an amine, which can then be used in polymerization reactions to form polyamides or polyimines. The presence of the chlorine atom can also influence the material's properties, such as its thermal stability and flame retardancy.

The field of materials science is constantly seeking new monomers and building blocks to create materials with tailored characteristics. The rigid aromatic core of this compound can impart thermal stability and mechanical strength to polymers. Furthermore, the polar nitro and carboxylic acid groups can enhance adhesion and facilitate the formation of organized structures through hydrogen bonding and other non-covalent interactions. These properties could be beneficial in the development of high-performance polymers, organic electronic materials, or specialized coatings. Research in this area would involve the synthesis and characterization of polymers and materials derived from this compound to evaluate their physical, chemical, and functional properties.

Green Synthesis Routes for Sustainable Production

The growing emphasis on sustainability in the chemical industry has spurred the development of green synthesis routes for pharmaceutical intermediates. reachemchemicals.com Traditional chemical syntheses often rely on harsh reagents, organic solvents, and multiple steps, leading to significant waste generation. mdpi.comacs.org Green chemistry principles aim to mitigate this environmental impact by designing more efficient and environmentally benign processes. reachemchemicals.com

For the sustainable production of this compound and its derivatives, several green chemistry approaches could be explored:

Biocatalysis: The use of enzymes or whole-cell microorganisms as catalysts can offer high selectivity and mild reaction conditions, reducing the need for protecting groups and minimizing byproducts. worldpharmatoday.com Enzymes such as reductases could be employed for the selective reduction of the nitro group, while lipases could catalyze esterification or amidation reactions of the carboxylic acid group. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. mdpi.com This can reduce energy consumption and the potential for side reactions. mdpi.com

Use of Renewable Feedstocks and Solvents: Exploring routes that start from bio-based raw materials would be a significant step towards sustainability. jddhs.com Additionally, replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can drastically reduce the environmental footprint of the synthesis. mdpi.com

Continuous Flow Chemistry: Performing reactions in continuous flow reactors rather than in batch mode can offer better control over reaction parameters, improved safety, and more efficient production, especially for large-scale synthesis. worldpharmatoday.com

Developing these green routes is an active area of research that promises to make the production of valuable chemical intermediates like this compound more sustainable and economically viable. reachemchemicals.com

| Green Synthesis Approach | Potential Benefits |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. worldpharmatoday.com |

| Microwave-Assisted Synthesis | Faster reaction rates, shorter reaction times, higher yields, reduced energy consumption. mdpi.com |

| Renewable Feedstocks/Solvents | Reduced reliance on fossil fuels, lower environmental impact. jddhs.com |

| Continuous Flow Chemistry | Better reaction control, improved safety, more efficient large-scale production. worldpharmatoday.com |

Emerging Research Areas for Halogenated Nitrophenylpropanoic Acid Structures

The unique combination of functional groups in halogenated nitrophenylpropanoic acids opens up several emerging areas of research. The study of these compounds is not limited to their direct applications but also includes their environmental fate and the discovery of novel transformations.

One significant area of emerging research is the biodegradation of halogenated nitroaromatic compounds . mdpi.comnih.gov These compounds can be environmental pollutants, and understanding how microorganisms metabolize and detoxify them is crucial for developing bioremediation strategies. mdpi.comnih.gov Research in this field could lead to the discovery of novel enzymes and metabolic pathways that can be harnessed for environmental cleanup.

Another promising direction is the use of these compounds as precursors for the synthesis of novel heterocyclic compounds . The reactive sites on the molecule can be utilized to construct complex ring systems, which are often found in biologically active molecules. For example, the nitro and chloro groups can be displaced or transformed to facilitate cyclization reactions, leading to the formation of quinolines, indoles, or other heterocyclic scaffolds of medicinal interest.

Furthermore, there is growing interest in the photophysical and electronic properties of nitroaromatic compounds. Their electron-withdrawing nature can be exploited in the design of materials for nonlinear optics, sensors, or organic electronics. Research into how the specific substitution pattern of this compound influences these properties could uncover new applications in materials science.

Finally, the continued exploration of the medicinal chemistry of derivatives of this scaffold is a key research avenue. By systematically modifying its structure and evaluating the biological activity of the resulting compounds, researchers may identify new lead compounds for the treatment of various diseases.

Q & A

Q. What are the standard synthetic routes for 3-(2-Chloro-6-nitrophenyl)propanoic acid?

The compound can be synthesized via Friedel-Crafts acylation followed by nitration and chlorination. A common approach involves starting with phenylpropanoic acid derivatives and introducing substituents under controlled conditions. For example, ethyl esters of chlorophenylpropanoic acids are synthesized using sulfuric acid as a catalyst in ethanol, followed by hydrolysis to yield the free acid . Adjustments for nitro-group compatibility (e.g., avoiding strong reducing agents) are critical due to the compound’s sensitivity.

Q. How should researchers characterize this compound’s purity and structural integrity?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., distinguishing 2-chloro-6-nitro from regioisomers).

- HPLC : For purity assessment, using reverse-phase columns with UV detection (λ = 254 nm for nitro groups).

- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., m/z 255 for C₉H₇ClNO₄⁻).

- Melting point analysis : Compare with literature values (e.g., 85–89°C for structurally similar acids) .

Q. What safety protocols are recommended for handling this compound?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in amber glass bottles under dry, inert conditions to prevent decomposition .

- In case of exposure, follow GHS-compliant first aid (e.g., eye irrigation for 15 minutes) .

Advanced Research Questions

Q. How do electronic effects of the chloro and nitro substituents influence the compound’s acidity?

The electron-withdrawing nitro group at the 6-position enhances acidity by stabilizing the deprotonated form. Experimental pKa values for analogous compounds (e.g., 3-(2-chlorophenyl)propanoic acid: pKa ≈ 4.58 ) can be adjusted using computational models (e.g., DFT calculations) to account for the nitro group’s meta-directing effects.

| Substituent Position | pKa (25°C) |

|---|---|

| 2-Chloro | 4.58 |

| 4-Nitro | 4.47 |

| 2-Chloro-6-nitro | ~3.9* |

| *Predicted value based on Hammett σ constants . |

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Contradictions often arise from:

- Incomplete nitration : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 3:1).

- Side reactions with chlorinating agents : Use milder reagents (e.g., SOCl₂ instead of PCl₅) and low temperatures (0–5°C) .

- Purification challenges : Optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Q. What strategies mitigate decomposition during long-term storage?

- Lyophilization : Convert to a stable sodium salt for storage.

- Additives : Include 1% w/v ascorbic acid to prevent oxidative degradation of the nitro group .

- Avoid UV exposure : Use opaque containers and store at -20°C .

Q. How can this compound be used in biochemical assays (e.g., enzyme inhibition studies)?

- Target identification : The nitro group’s electron-deficient aromatic ring may interact with enzyme active sites (e.g., nitroreductases).

- Assay design :

Use UV-Vis spectroscopy to track nitro-group reduction (λ = 420 nm).

Pair with fluorogenic substrates (e.g., resorufin esters) to quantify inhibition kinetics .

Methodological Guidance

Q. What analytical methods quantify trace impurities in synthesized batches?

- GC-MS : Detect volatile byproducts (e.g., chlorinated intermediates).

- ICP-OES : Screen for heavy metal residues (e.g., from catalysts).

- NMR relaxation experiments : Identify low-abundance regioisomers .

Q. How to adapt esterification protocols for nitro-substituted derivatives?

Traditional esterification (e.g., H₂SO₄/ethanol) may degrade nitro groups. Instead:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.